molecular formula C35H33FN6O3 B1678621 Quarfloxin CAS No. 865311-47-3

Quarfloxin

Cat. No.: B1678621
CAS No.: 865311-47-3
M. Wt: 604.7 g/mol
InChI Key: WOQIDNWTQOYDLF-RPWUZVMVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Quarfloxin (CX-3543) is a fluoroquinolone derivative and the first G-quadruplex (G4)-targeting small molecule to enter clinical trials. It selectively disrupts the interaction between nucleolin and G4 structures in ribosomal DNA (rDNA), inhibiting rRNA biogenesis and inducing apoptosis in cancer cells . Preclinical studies demonstrated its ability to localize in the nucleolus, suppress RNA polymerase I (Pol I) activity, and trigger tumor-selective cell death . However, Phase II trials for neuroendocrine tumors were terminated due to poor bioavailability . Its pharmacokinetic profile revealed reversible binding to blood cells, creating a reservoir effect with a plasma terminal half-life of 75.1 hours at the maximum tolerated dose (360 mg/m²) .

Preparation Methods

Synthetic Routes and Reaction Conditions: Quarfloxin is synthesized through a series of chemical reactions involving the modification of the fluoroquinolone core structureThe exact synthetic route and reaction conditions are proprietary and have been optimized for maximum yield and purity .

Industrial Production Methods: Industrial production of this compound involves large-scale chemical synthesis using high-performance liquid chromatography (HPLC) for purification. The process ensures that the compound meets stringent quality standards required for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions: Quarfloxin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinolone derivatives with altered electronic properties, while reduction can produce more stable, less reactive forms of the compound .

Scientific Research Applications

Scientific Research Applications

Quarfloxin has a wide range of applications across various fields:

Field Application
Chemistry Used as a model compound for studying fluoroquinolone derivatives and their interactions with ribosomal DNA.
Biology Investigated for its role in disrupting ribosomal RNA biogenesis and understanding cell proliferation mechanisms.
Medicine Undergoing clinical trials for treating various cancers, including carcinoid and neuroendocrine tumors.
Industry Employed in the development of new anticancer drugs and therapies due to its unique properties.

Case Studies and Clinical Trials

  • Cancer Treatment : this compound was initially developed as an anticancer agent targeting c-MYC mRNA expression. Early clinical trials indicated potential efficacy against solid tumors, but it was later withdrawn from Phase 2 trials due to lack of efficacy . However, subsequent studies have highlighted its synthetic lethal interactions with BRCA1/2 pathways, suggesting that it may be effective in specific patient populations with these mutations .
  • Malaria Research : Recent studies have shown that this compound exhibits significant toxicity against Plasmodium falciparum, the causative agent of malaria. In vitro studies demonstrated that this compound binds to G-quadruplex sequences encoded by the parasite's DNA, leading to rapid killing rates at nanomolar concentrations . In vivo tests in murine models showed that this compound could clear blood-stage malaria when administered at appropriate doses .
  • G-Quadruplex Targeting : this compound is part of a broader category of G-quadruplex-targeting drugs that are being explored for their potential to disrupt cancer cell proliferation by stabilizing G-quadruplex structures in DNA and RNA . The identification of synthetic lethality with other compounds like Pidnarulex further supports its potential role in personalized cancer therapy.

Mechanism of Action

Quarfloxin exerts its effects by binding to G-quadruplex structures within ribosomal DNA. This binding disrupts the interaction between ribosomal DNA and nucleolin, a protein essential for ribosomal RNA synthesis. As a result, ribosomal RNA synthesis is inhibited, leading to the induction of apoptosis in cancer cells. This mechanism is highly selective for tumor cells, making this compound a promising candidate for cancer therapy .

Comparison with Similar Compounds

Quarfloxin belongs to a class of G4-stabilizing agents with diverse chemical scaffolds and mechanisms. Below is a comparative analysis with key analogs:

Structural and Mechanistic Differences

Compound Class G4 Binding Mode Primary Target Selectivity for G4 vs. Other Structures
This compound Fluoroquinolone Asymmetric stacking rDNA G4-nucleolin complex High selectivity after optimization
CX-5461 Dibenzophenanthroline Intercalation RNA Pol I Moderate; also inhibits DNA repair
Pyridostatin Bisquinolinium Symmetric end-stacking Telomeric/promoter G4s High; stabilizes rG4s
Telomestatin Macrocyclic polyamine Symmetric surface binding Telomeric G4s Very high; minimal off-target effects

Key Insights :

  • This compound’s asymmetric structure allows selective disruption of rDNA G4-protein complexes, unlike symmetric ligands like Telomestatin or TMPyP4, which broadly stabilize G4s .
  • CX-5461, while also targeting RNA Pol I, acts via intercalation rather than direct G4-protein disruption, leading to distinct transcriptomic effects .

Pharmacological Activity

Antimalarial Efficacy :

Compound P. falciparum EC50 (nM) P. knowlesi EC50 (μM) Mechanism in Malaria
This compound 127.4 1.90 Downregulates host invasion genes; minimal DNA damage
CX-5461 434.5 Insoluble Disrupts cell cycle regulation; induces TUNEL+ apoptosis

Key Insights :

  • This compound exhibits higher potency against P. knowlesi .

Transcriptomic and Functional Effects

Compound Downregulated Genes (P. falciparum) Enriched GO Terms (Downregulated) rG4s-Targeting Specificity
This compound 19.6% rG4s-associated Vitamin transport, mitotic cell cycle Similar to Pyridostatin
CX-5461 19.7% rG4s-associated Nuclear division, host invasion pathways Similar to Pyridostatin

Key Insights :

  • Both drugs downregulate rG4s-associated genes at comparable rates, but this compound uniquely affects vitamin transport pathways, while CX-5461 impacts nuclear division .
  • Neither compound shows significant enrichment for rG4s targets compared to Pyridostatin, implying indirect transcriptional effects .

Clinical Development and Limitations

Compound Clinical Stage Key Challenges Bioavailability
This compound Phase II (halted) Poor oral bioavailability Low; requires IV infusion
CX-5461 Phase I/II Hematologic toxicity Moderate
Pyridostatin Preclinical Off-target toxicity Not reported

Key Insights :

  • This compound’s clinical failure underscores the need for improved G4-targeting agents with better pharmacokinetic profiles .
  • CX-5461 remains in trials but faces toxicity challenges, highlighting the difficulty of balancing efficacy and safety in G4 therapeutics .

Biological Activity

Quarfloxin, a small molecule derived from the fluoroquinolone class of drugs, has garnered attention for its unique biological activity, particularly in cancer therapy and parasitic infections. This article delves into the diverse biological activities of this compound, examining its mechanisms of action, efficacy against various diseases, and potential therapeutic applications.

This compound primarily targets G-quadruplex (G4) structures in nucleic acids, disrupting the interaction between nucleolin and ribosomal DNA (rDNA). This disruption inhibits ribosomal RNA (rRNA) biogenesis, leading to apoptotic cell death in cancer cells. The drug's mechanism can be summarized as follows:

  • Binding to G4 Structures : this compound binds to G4 sequences in DNA and RNA, particularly in cancer cells and parasites.
  • Inhibition of rRNA Synthesis : By displacing nucleolin from these structures, this compound inhibits the transcription of rRNA.
  • Induction of Apoptosis : The inhibition of rRNA synthesis leads to decreased protein synthesis and ultimately triggers apoptosis in cancer cells.

Biological Activity Against Cancer

This compound has shown promising results in preclinical and clinical studies targeting various cancers:

  • Efficacy : In a Phase I clinical trial, this compound demonstrated biological benefits for patients with carcinoid/neuroendocrine tumors (C/NET), indicating its potential as an effective treatment option .
  • Selectivity : this compound selectively induces cell death in cancer cells while sparing normal cells, which is a significant advantage over traditional chemotherapeutics .

Table 1: Summary of this compound's Anticancer Activity

Study/TrialCancer TypeResultsReference
Phase I TrialC/NETWell tolerated; signs of biological benefit
Preclinical ModelsVarious TumorsPotent efficacy; selective toxicity
Mechanistic StudiesBreast Cancer CellsInhibition of c-MYC expression; apoptosis induction

Biological Activity Against Parasites

Recent studies have highlighted this compound's potential as an antimalarial agent against Plasmodium falciparum, the causative agent of malaria:

  • Potency : this compound exhibits nanomolar potency against blood-stage P. falciparum parasites across all developmental stages. The effective concentration (EC50) for this compound is approximately 110 nM, making it significantly more potent than related compounds like CX-5461 .
  • Mechanism : this compound's mode of action against P. falciparum involves binding to G4 structures in the parasite's DNA, leading to transcriptional dysregulation and cell death .

Table 2: Efficacy of this compound Against Plasmodium falciparum

ParameterValue
EC50 (nM)110
Comparison with CX-5461 EC50 (nM)440
Potency Ratio (P. falciparum vs. P. knowlesi)4-fold more sensitive

Case Studies and Clinical Trials

  • Phase I Clinical Trial for Cancer : this compound was administered to patients with C/NET, showing tolerability and preliminary signs of efficacy .
  • Antimalarial Activity Evaluation : In murine models infected with P. berghei, this compound demonstrated a significant reduction in parasitemia when administered at higher doses .

Q & A

Q. Basic: What is the molecular mechanism of Quarfloxin in targeting G-quadruplex DNA structures?

Answer:
this compound (CX-3543) selectively binds to G-quadruplex (G4) DNA structures, particularly in ribosomal DNA (rDNA), disrupting the interaction between G4 and nucleolin. This destabilizes rRNA biogenesis, leading to apoptosis in cancer cells. Methodologically, researchers use fluorescence resonance energy transfer (FRET) to monitor G4 stability, nuclear magnetic resonance (NMR) for structural analysis of ligand-DNA interactions, and chromatin immunoprecipitation (ChIP) to assess nucleolin displacement .

Q. Basic: What preclinical models are commonly employed to study this compound’s antitumor activity?

Answer:
Studies utilize cancer cell lines (e.g., neuroendocrine tumors) to evaluate proliferation inhibition via MTT assays and xenograft models in mice for in vivo efficacy. Apoptosis is quantified using flow cytometry (Annexin V/PI staining), while rRNA synthesis inhibition is measured via quantitative RT-PCR or 3H-uridine incorporation assays .

Q. Advanced: How can structural modifications improve this compound’s selectivity for G4 DNA over duplex DNA?

Answer:
Optimization involves structure-activity relationship (SAR) studies focusing on fluorophore moieties and side-chain modifications. Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities, while competition assays with dsDNA/ssDNA (e.g., electrophoretic mobility shift assays) validate selectivity. Introducing bulky substituents to reduce duplex DNA intercalation is a key strategy .

Q. Advanced: What experimental approaches address this compound’s bioavailability limitations observed in Phase II trials?

Answer:
Bioavailability challenges are tackled via:

  • Nanoparticle encapsulation (e.g., PLGA nanoparticles) to enhance solubility.
  • Prodrug synthesis (e.g., ester derivatives) for improved absorption.
  • Pharmacokinetic profiling in rodents using HPLC-MS to measure plasma/tissue concentrations.
  • In vitro permeability assays (Caco-2 cell monolayers) to assess intestinal absorption .

Q. Advanced: How should researchers resolve contradictions in preclinical data on this compound’s efficacy across cell lines?

Answer:
Contradictions arise from cell line heterogeneity (e.g., nucleolin expression levels) or assay conditions (e.g., serum concentration). Methodological solutions include:

  • Standardized protocols (e.g., uniform serum-free incubation periods).
  • Meta-analysis of published datasets to identify confounding variables.
  • CRISPR-mediated knockout of nucleolin to isolate G4-dependent effects .

Q. Basic: What biomarkers confirm this compound’s target engagement in cellular models?

Answer:
Key biomarkers include:

  • Nucleolin relocalization from nucleoli to cytoplasm (immunofluorescence microscopy).
  • Reduced rRNA levels (Northern blotting or RNA-Seq).
  • Activation of p53/p21 pathways (Western blotting) due to nucleolar stress .

Q. Advanced: What computational strategies enable repurposing this compound for non-oncological applications?

Answer:
Machine learning-driven virtual screening (e.g., DrugBank libraries) identifies off-target interactions. For example, molecular dynamics simulations reveal binding to Mycobacterium tuberculosis (Mtb) targets. Validation involves minimum inhibitory concentration (MIC) assays and surface plasmon resonance (SPR) for binding kinetics .

Properties

CAS No.

865311-47-3

Molecular Formula

C35H33FN6O3

Molecular Weight

604.7 g/mol

IUPAC Name

15-fluoro-N-[2-[(2S)-1-methylpyrrolidin-2-yl]ethyl]-18-oxo-14-[(3R)-3-pyrazin-2-ylpyrrolidin-1-yl]-12-oxa-1-azapentacyclo[11.7.1.02,11.04,9.017,21]henicosa-2,4,6,8,10,13(21),14,16,19-nonaene-19-carboxamide

InChI

InChI=1S/C35H33FN6O3/c1-40-13-4-7-24(40)8-10-39-35(44)26-20-42-29-15-21-5-2-3-6-22(21)16-30(29)45-34-31(42)25(33(26)43)17-27(36)32(34)41-14-9-23(19-41)28-18-37-11-12-38-28/h2-3,5-6,11-12,15-18,20,23-24H,4,7-10,13-14,19H2,1H3,(H,39,44)/t23-,24+/m1/s1

InChI Key

WOQIDNWTQOYDLF-RPWUZVMVSA-N

SMILES

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O

Isomeric SMILES

CN1CCC[C@H]1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CC[C@H](C7)C8=NC=CN=C8)F)C2=O

Canonical SMILES

CN1CCCC1CCNC(=O)C2=CN3C4=CC5=CC=CC=C5C=C4OC6=C3C(=CC(=C6N7CCC(C7)C8=NC=CN=C8)F)C2=O

Appearance

solid powder

Key on ui other cas no.

865311-47-3

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO, not in water

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

CX 3543;  CX-3543;  CX 3543;  Quarfloxacin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.